1-cyclopentyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
The synthesis of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The process typically involves the use of cyclopentylamine and propylsulfanyl-substituted intermediates, followed by cyclization with a pyrimidine ring-forming reagent. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where reagents such as alkyl halides or aryl halides can replace the propylsulfanyl group with other substituents.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has been explored for various scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy by targeting specific protein kinases involved in cell proliferation and survival.
Antimicrobial Agents: The compound has shown promise as an antimicrobial agent, particularly against resistant strains of bacteria.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cancer cell growth and survival. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential in cancer therapy.
Pyrido[2,3-d]pyrimidine: Another class of kinase inhibitors with applications in cancer treatment.
Quinazoline derivatives: These compounds also exhibit kinase inhibitory properties and are used in the development of anticancer drugs.
The uniqueness of 1-CYCLOPENTYL-4-(PROPYLSULFANYL)-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific structural features and the presence of the propylsulfanyl group, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C15H22N2OS |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-cyclopentyl-4-propylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C15H22N2OS/c1-2-10-19-14-12-8-5-9-13(12)17(15(18)16-14)11-6-3-4-7-11/h11H,2-10H2,1H3 |
InChI Key |
LIPUVUDWPIBDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC(=O)N(C2=C1CCC2)C3CCCC3 |
Origin of Product |
United States |
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